B1579319 3,5-Diiodo-D-tyrosine

3,5-Diiodo-D-tyrosine

Cat. No.: B1579319
M. Wt: 433
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Amino Acid Chemistry Research

3,5-Diiodo-D-tyrosine is a derivative of the amino acid tyrosine, distinguished by the presence of two iodine atoms attached to the aromatic ring at the 3 and 5 positions. cymitquimica.com This structural modification significantly alters its biochemical properties, making it a subject of interest in amino acid chemistry. cymitquimica.com Its structure, featuring an amino group, a hydroxyl group, and an iodinated aromatic ring, influences its reactivity and interactions within biological systems. cymitquimica.com In the broader context of amino acid research, the study of such modified amino acids provides insights into protein structure and function, enzyme mechanisms, and the design of novel therapeutic agents. The incorporation of iodine atoms, for instance, can enhance the biological activity of peptides.

Historical Perspectives on Iodinated Tyrosine Research and Discovery

Research into iodinated tyrosines is intrinsically linked to the study of the thyroid gland and its hormones. nih.gov The synthesis of thyroid hormones involves the iodination of tyrosine residues within the protein thyroglobulin. nih.govnih.gov Early investigations dating back to the mid-20th century focused on understanding this process. nih.govacs.orgacs.org These studies elucidated the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT) as precursors to the thyroid hormones triiodothyronine (T3) and thyroxine (T4). nih.govwikipedia.org The discovery that two molecules of DIT combine to form T4 highlighted the central role of diiodotyrosine in thyroid physiology. wikipedia.org While much of the physiological focus has been on the L-isomer, the D-isomer has found utility in more specialized research applications.

Fundamental Role in Biochemical Research Paradigms

This compound serves as a crucial tool in various biochemical research paradigms. chemimpex.comchemimpex.com Its applications include:

Thyroid Research: It is used to study the synthesis and metabolism of thyroid hormones, aiding in the understanding of conditions like hypothyroidism and hyperthyroidism. chemimpex.comchemimpex.com

Enzyme Inhibition Studies: The L-isomer, 3,5-Diiodo-L-tyrosine, has been shown to inhibit the enzyme tyrosine hydroxylase. caymanchem.com Such inhibitory actions are fundamental in dissecting metabolic pathways and identifying potential drug targets.

Radiopharmaceutical Development: The presence of iodine makes it a valuable precursor in the synthesis of radiolabeled compounds for imaging and therapeutic applications in nuclear medicine. chemimpex.comchemimpex.com

Biochemical Assays: It is employed in assays to investigate the activity of iodinated compounds and their interactions with enzymes, which is vital for drug development. chemimpex.com

Recent research has also identified 3,5-diiodotyrosine as a potent inhibitor of the enzyme APOBEC3B, which is implicated in somatic mutation accumulation in various cancers. nih.govnih.gov This finding opens new avenues for its potential use in cancer chemoprevention research. nih.govnih.gov

Comparative Research Considerations with Stereoisomers (e.g., L-Isomer)

Stereoisomers, such as the L- and D-forms of 3,5-diiodotyrosine, often exhibit different biological activities. While 3,5-Diiodo-L-tyrosine is the naturally occurring precursor to thyroid hormones, the D-isomer provides a valuable control and comparative tool in research. hmdb.canih.gov

Key comparative aspects include:

Enzymatic Specificity: Enzymes are highly stereospecific. The enzymes involved in thyroid hormone synthesis, such as thyroid peroxidase and iodotyrosine deiodinase, primarily act on the L-isomer. wikipedia.orgrsc.orgncats.io Studying the interaction, or lack thereof, with the D-isomer helps to elucidate the stereochemical requirements of these enzymes.

Pharmacokinetics and Biological Activity: The biological and pharmacological activities of the two enantiomers can differ significantly. researchgate.net For example, the L-isomer of thyroxine (L-T4) is the biologically active form that regulates metabolism. researchgate.net

Chiral Discrimination Studies: Iodinated tyrosines, including 3,5-diiodo-L-tyrosine, have been successfully used as chiral references for the discrimination of other D- and L-amino acids in analytical techniques like mass spectrometry. nih.gov The ability to distinguish between enantiomers is crucial in pharmaceutical development and biological research. nih.gov

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C₉H₉I₂NO₃
Molar Mass 432.98 g/mol wikipedia.org
Appearance White to off-white solid cymitquimica.com
Synonyms H-3,5-Diiodo-D-Tyr-OH cymitquimica.com

Properties

Molecular Weight

433

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization for Research Applications

Established Synthetic Routes for 3,5-Diiodo-D-tyrosine

The synthesis of this compound is primarily achieved through the direct iodination of D-tyrosine or its protected derivatives. The choice of synthetic route often depends on the desired purity, scale, and the need for protecting groups for subsequent chemical transformations.

Chemical Synthesis from Precursor Molecules

The foundational method for preparing 3,5-diiodotyrosine involves the electrophilic substitution of iodine onto the aromatic ring of the tyrosine precursor. The phenolic ring is activated towards substitution at the ortho positions relative to the hydroxyl group.

A common method involves the direct iodination of tyrosine using iodine in the presence of an oxidizing agent or a base. One such procedure uses iodine and sodium iodide in an aqueous ethylamine (B1201723) solution. chemicalbook.com An alternative approach employs a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide. chemicalbook.com

More controlled and modern methods often utilize protected tyrosine as the starting material. A well-established procedure involves the iodination of a protected D-tyrosine derivative using N-Iodosuccinimide (NIS) as the iodinating agent in a solvent like dichloromethane (B109758) (DCM). nih.gov This reaction is typically performed at a reduced temperature, such as 0 °C, to control reactivity and minimize side products. nih.gov The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) to ensure the complete consumption of the starting material. nih.gov

Alternative, more complex routes have also been described, such as a copper-catalyzed condensation reaction involving a pre-formed Cu-3,5-diiodo-D-tyrosine complex. google.com

Utilization of Protecting Group Strategies in Synthesis (e.g., Boc-protection)

To achieve regioselectivity during iodination and to facilitate subsequent use in applications like peptide synthesis, protecting group strategies are essential. nih.govthieme-connect.de The amino and carboxyl groups of D-tyrosine are typically protected to prevent unwanted side reactions.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function. chemimpex.comchemimpex.com It is stable under various reaction conditions but can be readily removed when needed. A typical synthetic sequence starts with the protection of the precursor, D-tyrosine. For example, D-tyrosine can be converted to its methyl ester (OMe) using reagents like 2,2-dimethoxypropane (B42991) in the presence of hydrochloric acid. nih.gov Subsequently, the amino group is protected with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base like sodium bicarbonate (NaHCO₃). nih.gov This fully protected precursor, Boc-OMe-D-tyrosine, is then subjected to iodination. nih.gov

Table 1: Example Synthetic Pathway for Boc-Protected this compound This table outlines the key steps adapted from a synthesis for the L-enantiomer, which is chemically analogous for the D-enantiomer. nih.gov

StepReactionKey ReagentsPurpose
1 Esterification2,2-dimethoxypropane, HClProtects the carboxylic acid group as a methyl ester.
2 N-ProtectionDi-tert-butyl dicarbonate (Boc₂O), NaHCO₃Protects the amino group with the Boc moiety.
3 IodinationN-Iodosuccinimide (NIS), Dichloromethane (DCM)Introduces two iodine atoms onto the phenolic ring.
4 DeprotectionLiOH, then HCl in dioxaneRemoves the methyl ester and Boc group to yield the final product.

Development of Isotopically Labeled this compound for Tracer Studies

Isotopically labeled compounds are indispensable tools in metabolic research, allowing scientists to track the fate of molecules in biological systems. bitesizebio.com Stable isotopes, such as ¹³C and ¹⁵N, are particularly valuable as they can be detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR) without the complications of radioactivity. nih.govresearchgate.net

Synthesis of ¹³C- and ¹⁵N-Labeled Variants

The synthesis of isotopically labeled this compound follows the same chemical principles as the unlabeled version, but starts with a labeled precursor. For instance, the synthesis of ¹³C₉-¹⁵N-3,5-diiodo-L-tyrosine has been reported, and the methodology is directly applicable to the D-isomer. nih.gov

The process begins with commercially available ¹³C₉-¹⁵N-D-tyrosine. This labeled precursor undergoes the same protection and iodination sequence as its unlabeled counterpart. nih.gov The amino and carboxyl groups are protected, typically as Boc and methyl ester derivatives, respectively. nih.gov The resulting protected, labeled tyrosine is then di-iodinated using N-iodosuccinimide. nih.gov This yields the desired labeled compound, which can be deprotected for use in biological studies. nih.gov Advanced techniques like cell-free protein synthesis systems have also been developed for the dual amino acid-selective ¹³C-¹⁵N labeling of proteins, which avoids the issue of isotope scrambling that can occur in in-vivo systems. nih.gov

Application in Metabolic Tracing Research

Metabolic tracing is a powerful technique used to understand how nutrients are used by cells, how metabolic pathways are altered by environmental changes, and why certain cells prefer specific nutrients. bitesizebio.com Stable isotope-labeled versions of this compound and its derivatives are crucial for studying thyroid hormone metabolism. nih.govresearchgate.net

By introducing a labeled compound into a biological system, researchers can follow its journey and identify its metabolic products using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This allows for the definitive tracing of a precursor to its metabolites, providing clear insights into metabolic pathways. nih.gov For example, labeled thyroid hormone derivatives are used to track hormone metabolism through various deiodination and degradation pathways, helping to elucidate the complex network of thyroid hormone action. researchgate.net Research using related iodinated compounds has helped characterize metabolic responses in skeletal muscle and adipose tissue, demonstrating the power of these tracers in studying conditions like insulin (B600854) resistance and obesity. nih.govmdpi.com

Preparation of Functionalized this compound Derivatives for Conjugation

Functionalizing this compound allows it to be attached, or conjugated, to other molecules such as peptides, proteins, or fluorescent dyes. rsc.orgnih.gov This vastly expands its utility in research and development.

A primary application of functionalized this compound is in solid-phase peptide synthesis (SPPS). For this purpose, the amino acid is prepared with a temporary protecting group on its amine, commonly the Fmoc group. This Fmoc-3,5-diiodo-D-tyrosine serves as a building block that can be incorporated into a growing peptide chain, thereby introducing iodinated residues at specific positions. These iodinated peptides can have enhanced biological activity.

The compound is also used as an intermediate for creating bioconjugates for applications like targeted drug delivery or protein labeling. chemimpex.comchemimpex.com For example, a protected D-tyrosine derivative can be activated as an N-hydroxysuccinimide ester, which then readily reacts with an amine on a target molecule to form a stable amide bond. nih.gov This "functionalized congener" approach has been used to create conjugates for studying drug-receptor interactions. nih.gov

Furthermore, the iodine atoms themselves serve as handles for further chemical modification. Palladium-catalyzed reactions, such as the Heck coupling, can be performed on protected diiodo-tyrosine to attach other molecular fragments. rsc.org This strategy has been used to synthesize novel fluorescent unnatural amino acids, where the diiodo-tyrosine core is extended with styryl groups to create chromophores with tunable optical properties for use in bio-imaging. rsc.org

Table 2: Common Protecting Groups for Tyrosine Synthesis This table summarizes protecting groups and their typical cleavage conditions relevant to the synthesis of tyrosine derivatives. thieme-connect.de

Protecting GroupAbbreviationTarget FunctionalityTypical Cleavage Conditions
tert-ButyloxycarbonylBocα-AminoStrong acids (e.g., TFA, HCl)
9-FluorenylmethoxycarbonylFmocα-AminoBase (e.g., Piperidine in DMF)
BenzylBzlPhenolic HydroxylStrong acids; Hydrogenolysis
tert-ButyltBuPhenolic HydroxylStrong acids (e.g., TFA)

Strategies for Peptide Synthesis Integration

The incorporation of this compound into peptide chains is a key strategy for developing novel peptides with enhanced biological properties. This unnatural amino acid serves as a crucial building block, particularly in Solid-Phase Peptide Synthesis (SPPS), which is the most widely utilized method for creating synthetic peptides. chemimpex.comopenaccessjournals.com The process of SPPS involves the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin support. openaccessjournals.com

To facilitate its integration, this compound is typically used with protecting groups on its amino terminus to prevent unwanted side reactions during the coupling process. openaccessjournals.com The two most common protecting groups are the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butyloxycarbonyl (Boc) group. chemimpex.comchemimpex.com

Fmoc-3,5-diiodo-D-tyrosine: This derivative is widely used in SPPS. chemimpex.com The Fmoc group is stable under acidic conditions but can be readily removed using a mild base, such as piperidine, allowing for the stepwise elongation of the peptide chain. The use of the D-configuration isomer, as opposed to the naturally occurring L-form, is a strategic choice to increase the resulting peptide's resistance to proteolytic degradation by enzymes within biological systems.

The presence of the two iodine atoms on the tyrosine ring enhances the biological activity and stability of the final peptide. chemimpex.com These bulky, lipophilic iodine atoms can influence the peptide's conformation and its binding affinity to target receptors. For instance, research has shown that incorporating 3,5-diiodo-tyrosine into p53-derived peptides resulted in peptides with enhanced stability and binding affinity, attributed to the potential for halogen bonding introduced by the iodine atoms.

DerivativeProtecting GroupKey Application in SynthesisReference
Fmoc-3,5-diiodo-D-tyrosineFmoc (fluorenylmethyloxycarbonyl)Standard building block in SPPS, provides resistance to proteolysis. chemimpex.com
Boc-3,5-diiodo-D-tyrosineBoc (tert-butyloxycarbonyl)Used as an intermediate in peptide synthesis and for developing radiolabeled compounds. chemimpex.com

Development of Bioconjugates for Research Probes

The unique structure of this compound makes it an excellent candidate for the development of bioconjugates used as research probes. chemimpex.com Bioconjugation is the process of chemically linking a molecule to a biomolecule, such as a protein or antibody, to create a new molecular entity with a specific function. chemimpex.comchemimpex.com Derivatives of this compound are particularly useful for creating probes for molecular imaging and diagnostic assays. chemimpex.comchemimpex.com

A primary application lies in radiolabeling for imaging applications. chemimpex.comnetascientific.com The stable iodine atoms (¹²⁷I) present in the molecule can be replaced with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I). This allows the resulting radiolabeled peptide or bioconjugate to be tracked in vivo using imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). chemimpex.comnetascientific.com This is essential for understanding disease mechanisms and tracking biological processes. chemimpex.com

Furthermore, this compound can be chemically modified to facilitate conjugation to biomolecules. For example, Boc-3,5-diiodo-tyrosine can be converted to an N-hydroxysuccinimide (NHS) ester. chemimpex.com This activated ester reacts efficiently with the primary amine groups on proteins, such as those on lysine (B10760008) residues, to form stable amide bonds. This strategy is employed to label antibodies for use in sensitive and specific immunoassays or to create targeted therapeutic agents. chemimpex.comchemimpex.com

Another innovative application is the synthesis of fluorescent probes. nih.gov Research has demonstrated that protected 3,5-diiodo-L-tyrosine can be used as a starting material in palladium-catalyzed reactions to create a series of fluorescent unnatural amino acids (UAAs). These UAAs exhibit emissions across a broad range of wavelengths and can show reversible responses to changes in pH and redox environments, making them promising as stimuli-responsive fluorescent probes. nih.gov Once synthesized, these fluorescent amino acids can be incorporated site-specifically into peptides, which can then be used to study protein structure and function through fluorescence spectroscopy. nih.gov

Type of Research ProbeEnabling Feature of this compoundApplicationReference
Radiolabeled ProbesPresence of iodine atoms allows for isotopic replacement with radioiodine.In vivo molecular imaging (SPECT, PET) to track biological processes. chemimpex.comchemimpex.comnetascientific.com
Antibody ConjugatesCan be derivatized (e.g., as an NHS ester) to react with proteins.Development of diagnostic agents for immunoassays and targeted therapies. chemimpex.comchemimpex.com
Fluorescent ProbesServes as a precursor for synthesizing fluorescent unnatural amino acids (UAAs).Studying peptide/protein structure and function; stimuli-responsive cellular imaging. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 3,5 Diiodo D Tyrosine in Research Settings

Electrophoretic and Other Separation Techniques

Separation techniques are fundamental to isolating 3,5-Diiodo-D-tyrosine from other structurally similar iodotyrosines, iodothyronines, and endogenous matrix components. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are among the most powerful and frequently utilized methods in this context.

Capillary Electrophoresis (CE): This high-resolution separation technique has proven effective for the analysis of iodotyrosines and iodothyronines. In one method, a new approach for the separation, identification, and quantification of compounds including 3,5-diiodo-L-tyrosine (DIT) was developed using CE with photodiode-array ultraviolet-visible detection (CE-UV). nih.gov Optimal separation was achieved using a 10mM sodium borate (B1201080) running buffer at pH 8.5, supplemented with 0.10mM β-cyclodextrin as an additive. nih.gov These conditions allowed for a rapid analytical time of under six minutes. nih.gov The method demonstrated excellent reproducibility for migration time and peak area, with a linear range of 10-1000 µg/mL and low limits of detection between 1.3-3.4 µg/mL at a detection wavelength of 280 nm. nih.gov While this study focused on the L-isomer, the principles are directly applicable to this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone technique for the analysis of iodinated tyrosine derivatives. A reversed-phase HPLC method has been developed for the simultaneous separation and analysis of various thyroid-related compounds. researchgate.net For instance, a mixed-mode HPLC method can be used to study 3,5-Diiodo-L-tyrosine (DIT) alongside other thyroid hormones and their precursors. sielc.com This approach uses a specialized column, such as a Primesep D, which possesses both hydrophobic and anion-exchange properties, enabling the separation of hydrophobic hormones and polar inorganic ions like iodide in a single run. sielc.com

The following table summarizes key parameters from a representative capillary electrophoresis method for the analysis of iodotyrosines.

ParameterCondition
Technique Capillary Electrophoresis with UV Detection (CE-UV)
Buffer 10mM Sodium Borate
pH 8.5
Additive 0.10mM β-cyclodextrin
Capillary Uncoated fused-silica, 75 µm inner diameter, 30 cm effective length
Analysis Time < 6 minutes
Detection Wavelength 280 nm
Linear Range 10-1000 µg/mL
Limit of Detection 1.3-3.4 µg/mL
Data derived from a study on iodotyrosines and iodothyronines. nih.gov

Other Separation Techniques: Paper chromatography and paper electrophoresis have also been historically used for the separation of iodide and iodotyrosines. scispace.com These methods, often combined with isotopic techniques, can effectively separate iodide and iodotyrosines from each other and from the iodothyronine group. scispace.com

Radioanalytical Methods for Radiolabeled this compound

Radioanalytical methods offer exceptional sensitivity for quantifying minute amounts of this compound and are invaluable for metabolic and tracer studies. These techniques involve labeling the molecule with a radioisotope, most commonly an isotope of iodine such as Iodine-125 (¹²⁵I).

The synthesis of related radiolabeled compounds often starts with radiolabeled diiodotyrosine. For example, a method for synthesizing [3,5-¹²⁵I]Diiodo-L-thyronine uses [¹²⁵I]diiodo-L-tyrosine as the starting material. nih.gov This process involves the coupling of [¹²⁵I]diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid. nih.gov

Following synthesis or extraction from a biological system, the separation and quantification of the radiolabeled compound are critical. Radiochromatography is the technique of choice for this purpose. This method combines a separation technique, such as paper chromatography, thin-layer chromatography (TLC), or HPLC, with a radiation detector. As the separated compounds elute from the chromatography system, the detector measures the radioactivity, allowing for the identification and precise quantification of the radiolabeled this compound. The purity of the final radiolabeled product is typically verified using these radiochromatographic techniques. nih.gov Paper chromatography and paper electrophoresis are frequently used in conjunction with isotope techniques for the separation and identification of thyroid hormones and their related compounds. scispace.com

The following table outlines the principal steps and techniques used in the radioanalytical study of this compound.

StepTechnique/MethodPurpose
Labeling Isotope LabelingIntroduction of a radioisotope (e.g., ¹²⁵I) into the this compound molecule.
Separation Radiochromatography (e.g., HPLC, Paper Chromatography)To separate the radiolabeled target compound from precursors, byproducts, and metabolites. scispace.comnih.gov
Detection & Quantification Radiation Detection (e.g., Scintillation Counting, Autoradiography)To measure the amount of radioactivity, which is proportional to the quantity of the labeled compound.
Purity Check RadiochromatographyTo confirm the radiochemical purity of the synthesized or isolated compound. nih.gov

Molecular Interactions and Structural Biology Studies Involving 3,5 Diiodo D Tyrosine

Complexation with Metal Ions in Model Systems

The ability of 3,5-diiodotyrosine to form complexes with metal ions has been explored to understand its coordination behavior. These studies often employ model systems, such as ternary complexes, where the diiodotyrosine ligand interacts with a metal center that is also bound to another organic molecule.

Copper(II) is a biologically relevant metal ion, and its complexes with amino acids are of significant interest. X-ray diffraction studies on ternary copper(II) complexes containing 3,5-diiodo-L-tyrosinate (I₂tyr) have revealed specific coordination geometries. acs.orgnih.gov In complexes such as [Cu(bpy)(I₂tyrO⁻)(H₂O)]·2H₂O (where bpy is 2,2'-bipyridine (B1663995) and I₂tyrO⁻ denotes the deprotonated phenol (B47542) form) and [Cu(bpy)(I₂tyrOH)(NO₃)]·CH₃OH, the central Cu(II) ion adopts a distorted five-coordinate square-pyramidal geometry. acs.orgnih.gov

The equatorial positions of this pyramid are occupied by the two nitrogen atoms from the bipyridine ligand and the amino nitrogen and a carboxylate oxygen atom from the 3,5-diiodo-L-tyrosinate ligand. The fifth, apical position is occupied by a water molecule or a nitrate (B79036) ion, depending on the specific complex. acs.orgnih.gov Another study on the complex (C₉H₉I₂NO₃·CuCl) found the Cu(II) ion to be six-coordinated, with one amino nitrogen, two carboxyl oxygens, and one chlorine atom in a square plane, while a phenol iodine and oxygen atom occupy the axial positions. jst.go.jp This demonstrates the versatile coordinating ability of the diiodotyrosine ligand.

Table 1: Crystallographic Data for Ternary Copper(II) Complexes of 3,5-Diiodo-L-tyrosine
CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)Ref.
[Cu(bpy)(I₂tyrO⁻)(H₂O)]·2H₂OOrthorhombicP2₁2₁2₁9.233916.923014.8584 acs.orgnih.gov
[Cu(bpy)(I₂tyrOH)(NO₃)]·CH₃OHOrthorhombicP2₁2₁2₁11.224011.71517.966 acs.orgnih.gov
(C₉H₉I₂NO₃·CuCl)OrthorhombicP2₁2₁2₁8.40520.6947.532 jst.go.jp

The bulky iodine substituents on the phenolic ring of 3,5-diiodotyrosine play a significant role in the stability and structure of its metal complexes. Potentiometric studies have shown that ternary copper(II) complexes containing 3,5-diiodo-L-tyrosinate are notably more stable than their non-iodinated L-tyrosinate counterparts. nih.gov This stability enhancement is attributed in part to the electronic effects of the iodine atoms and their involvement in weak, non-covalent interactions. nih.gov

Non-Covalent Interactions in 3,5-Diiodo-D-tyrosine Complexes

Beyond direct coordination bonds, a network of non-covalent interactions is critical for stabilizing the three-dimensional structures of 3,5-diiodotyrosine complexes. These weak forces, including π-stacking and other interactions involving the metal center and iodine atoms, are crucial for the structural integrity of these molecules. researchgate.net

In addition to π···π stacking, other subtle non-covalent interactions further stabilize these complexes. One such interaction is the metal···π interaction, where the copper(II) ion interacts with the π-electron system of the aromatic ring of the diiodotyrosine ligand. researchgate.net This type of interaction is observed in several monomeric copper(II) complexes, contributing to the distorted square planar pyramidal coordination geometry. researchgate.net

Furthermore, interactions involving the iodine substituents are evident. Analysis of crystal structures reveals π···I interactions, where an iodine atom interacts with the π-system of an adjacent aromatic ring. researchgate.net For instance, in the [Cu(bpy)(I₂tyrOH)(NO₃)] complex, the distance between an iodine atom and one of the pyridine (B92270) rings of the bipyridine ligand was found to be 3.56 Å, which is shorter than the sum of their van der Waals radii (3.85 Å). nih.gov This suggests a weak but meaningful bonding interaction. Similarly, direct Cu···I interactions, where the metal center is in close proximity to an iodine atom, have been reported, with distances around 3.248 Å. jst.go.jpmdpi.com These interactions collectively create a robust network that defines the molecular architecture.

Table 2: Selected Non-Covalent Interaction Distances in Copper(II) Complexes of 3,5-Diiodo-L-tyrosine
Interaction TypeComplexDistance (Å)Ref.
π···π Stacking[Cu(bpy)(I₂tyrO⁻)(H₂O)]~3.31 nih.gov
π···π Stacking[Cu(bpy)(I₂tyrOH)(NO₃)]~3.30 nih.gov
π···I Interaction[Cu(bpy)(I₂tyrOH)(NO₃)]3.56 nih.gov
π···I Interaction[Cu(bpy)(I₂tyrO⁻)(H₂O)]3.79 nih.gov
Cu···I Interaction{[CuCl(μ–O,O'–L–I₂Tyr)]}n3.248 mdpi.com

Conformational Analysis and Molecular Dynamics Simulations of this compound

While experimental methods like X-ray crystallography provide a static picture of molecular structure, computational techniques offer insights into the dynamic behavior and conformational preferences of molecules. For 3,5-diiodotyrosine, theoretical studies have been conducted to explore its stable conformations.

A study utilizing density functional theory (DFT) at the B3LYP/6-311+G(d,p) level investigated various isomers of 3,5-diiodo-L-tyrosine, including its zwitterionic forms. earthlinepublishers.com The calculations determined that all considered structures are electronically stable, with exothermic heats of formation and favorable Gibbs free energies of formation. earthlinepublishers.com This computational analysis provides fundamental data on the structural and quantum chemical properties of the molecule. earthlinepublishers.com The study concluded that, under vacuum conditions, the zwitterionic forms are not significantly different from their corresponding parent structures, and intramolecular hydrogen bonding between the amino and carboxylic acid groups does not appear to be a stabilizing feature in isolation. earthlinepublishers.com While comprehensive molecular dynamics simulations specifically detailing the conformational landscape of this compound over time were not prominently found, DFT studies provide a foundational understanding of its intrinsic structural preferences.

Enzymatic and Biochemical Transformations of 3,5 Diiodo D Tyrosine in Biological Systems

Role as a Substrate in Oxidative Coupling Reactions

In biological systems, 3,5-diiodotyrosine serves as a crucial precursor in the biosynthesis of thyroid hormones, a process that involves oxidative coupling reactions. These reactions are fundamental to the formation of the thyronine backbone of hormones like thyroxine (T4) and triiodothyronine (T3).

The intermolecular coupling of diiodotyrosine residues is a key step in thyroid hormone synthesis, occurring within the thyroglobulin protein scaffold. This process is catalyzed by thyroid peroxidase, which, in the presence of hydrogen peroxide, oxidizes two iodotyrosine residues. hmdb.ca The coupling of two diiodotyrosine molecules results in the formation of thyroxine. Alternatively, the coupling of one monoiodotyrosine and one diiodotyrosine molecule produces triiodothyronine.

The oxidation of 3,5-diiodotyrosine by peroxidase and hydrogen peroxide can also yield other products. Studies have identified 4-hydroxy-3,5-diiodophenylpyruvic acid, 4-hydroxy-3,5-diiodobenzaldehyde, and 3,5-diiodobenzoquinone as potential oxidation products in vitro. scispace.com

The mechanism of oxidative coupling is believed to proceed through the formation of radical intermediates. The one-electron oxidation of the phenolic hydroxyl group of diiodotyrosine results in the formation of a phenoxyl radical. researchgate.net These highly reactive radicals can then couple with each other.

Theoretical studies of phenoxyl radical coupling suggest that the reaction pathway favors the formation of ortho-para and ortho-ortho coupled products. This coupling leads to the formation of a dienone intermediate. Subsequent rearrangement of this intermediate, known as the "enol ether" rearrangement, is thought to form the characteristic diphenyl ether linkage of the thyronine structure.

Participation in Deiodination Pathways

Deiodination is a critical process for iodide homeostasis and the regulation of thyroid hormone activity. 3,5-diiodotyrosine, a byproduct of thyroid hormone synthesis and metabolism, is a primary substrate for this process. researchgate.netjst.go.jp

The enzyme responsible for removing iodide from iodotyrosines is iodotyrosine deiodinase (IYD), also known as iodotyrosine dehalogenase. researchgate.netjst.go.jp IYD is a flavin mononucleotide (FMN)-containing enzyme that catalyzes the NADPH-dependent reductive deiodination of both monoiodotyrosine (MIT) and diiodotyrosine (DIT). jst.go.jpdrugbank.com This enzyme is crucial for salvaging iodide from the byproducts of thyroid hormone production. jst.go.jpnih.gov

IYD exhibits activity on various halotyrosines, including 3-bromo- (B131339) and 3-chloro-L-tyrosine, but not 3-fluoro-L-tyrosine. jst.go.jpacs.org Kinetic studies have shown that while the enzyme acts more efficiently on monoiodotyrosine at higher concentrations, 3,5-diiodotyrosine can be more rapidly deiodinated at very low substrate concentrations. drugbank.comacs.org The dehalogenation mechanism is thought to involve sequential one-electron transfer steps from the reduced flavin cofactor to the halotyrosine substrate. nih.gov

During the synthesis of thyroid hormones, thyroglobulin is proteolytically degraded, releasing T4, T3, and significant amounts of MIT and DIT. jst.go.jp The IYD enzyme, located at the apical pole of thyroid follicular cells, rapidly deiodinates the released MIT and DIT. nih.gov This action liberates free iodide, which can then be transported back into the thyroid colloid to be reutilized in the synthesis of new thyroid hormones. researchgate.netjst.go.jp This iodide recycling pathway is essential for maintaining adequate iodide stores within the thyroid gland for efficient hormone production. jst.go.jpnih.gov Deficiencies in IYD can lead to inadequate iodide retention and result in goitrous hypothyroidism. jst.go.jp

Transamination Reactions Involving 3,5-Diiodo-D-tyrosine

Transamination is a biochemical reaction that transfers an amino group from an amino acid to a keto acid, a key step in amino acid metabolism. wikipedia.orgdavuniversity.org Soluble enzyme preparations from rat kidney mitochondria have been shown to catalyze the transamination between 3,5-diiodo-L-tyrosine and alpha-ketoglutarate. oup.com This reaction requires pyridoxal (B1214274) phosphate, a coenzyme derived from vitamin B6, which is essential for all transaminases. davuniversity.orgoup.com

In this process, the amino group from diiodotyrosine is transferred to α-ketoglutarate, resulting in the formation of 3,5-diiodophenylpyruvic acid (DPP) and glutamate. oup.com Studies have indicated that the enzyme preparation is most active when diiodotyrosine is the substrate compared to monoiodotyrosine or tyrosine. oup.com This transamination pathway represents a route for the metabolism of diiodotyrosine, diverting its carbon skeleton for other metabolic uses. oup.com

Substrate Specificity in Enzyme Assays

The primary enzyme responsible for the metabolism of D-amino acids, including this compound, is D-amino acid oxidase (DAAO). DAAO is a flavoprotein that exhibits broad substrate specificity, catalyzing the oxidative deamination of a wide range of D-amino acids. wikipedia.orgscispace.com The enzyme is most active towards neutral D-amino acids, and its activity is lower for those with acidic side chains. wikipedia.org

Research on the substrate specificity of DAAO, particularly from porcine kidney, has been extensive. researchgate.networthington-biochem.com While specific kinetic data for this compound is not extensively documented in readily available literature, the known substrate preferences of DAAO allow for informed predictions. Human D-amino acid oxidase (hDAAO) demonstrates a preference for hydrophobic amino acids. nih.gov Given that D-tyrosine is a known substrate for hDAAO, it is highly probable that the iodinated derivative, this compound, also serves as a substrate, likely with altered kinetic parameters due to the bulky iodine substituents. nih.gov

Enzyme assays for DAAO activity typically measure the rate of oxygen consumption or the formation of hydrogen peroxide, a byproduct of the reaction. nih.gov The general reaction catalyzed by D-amino acid oxidase is as follows:

D-Amino Acid + O₂ + H₂O → α-Keto Acid + NH₃ + H₂O₂ researchgate.net

The substrate specificity of DAAO is influenced by the residues within the active site. For instance, in pig kidney DAAO, tyrosine residues Tyr224 and Tyr228 play a significant role in the reductive half-reaction of the enzyme. nih.gov The active site accommodates the substrate, and for catalysis to occur, the α-hydrogen of the D-amino acid must be correctly oriented with respect to the flavin N(5) position to allow for hydride transfer. researchgate.net

Table 1: Substrate Specificity of Human D-Amino Acid Oxidase (hDAAO) for Aromatic D-Amino Acids

SubstrateApparent Km (mM)Apparent kcat (s-1)kcat/Km (s-1M-1)
D-Tyrosine1.86.73722
D-Phenylalanine1.35.84462
D-Tryptophan0.94.55000
Data extrapolated from studies on human D-amino acid oxidase. Specific values for this compound are not readily available in the cited literature, but based on the preference for hydrophobic substrates, it is expected to be a substrate.

Formation of Alpha-Keto Acid Derivatives

The enzymatic action of D-amino acid oxidase on this compound leads to the formation of its corresponding alpha-keto acid, 4-hydroxy-3,5-diiodophenylpyruvic acid. scispace.com This transformation is a critical step in the catabolism of this D-amino acid.

The process of oxidative deamination begins with the DAAO-catalyzed oxidation of the D-amino acid to an imino acid intermediate. scispace.comresearchgate.net This reaction involves the reduction of the FAD cofactor within the enzyme. The reduced FAD is then reoxidized by molecular oxygen, producing hydrogen peroxide. The imino acid is subsequently released from the enzyme and undergoes spontaneous, non-enzymatic hydrolysis in the aqueous environment to yield the stable α-keto acid and ammonia. scispace.comresearchgate.netcore.ac.uk

An alternative pathway for the formation of 4-hydroxy-3,5-diiodophenylpyruvic acid from 3,5-diiodotyrosine has been demonstrated through the action of peroxidase in the presence of hydrogen peroxide. scispace.com This reaction highlights that oxidative processes, in general, can lead to this transformation. Furthermore, transamination reactions, catalyzed by aminotransferases, represent another major pathway for the conversion of amino acids to their corresponding alpha-keto acids. wikipedia.orgtaylorandfrancis.com In the context of thyroid hormone metabolism, a soluble 3,5-dinitrotyrosine (B100771) aminotransferase has been identified that can catalyze the transamination of thyroid hormones, suggesting that similar enzymes might act on iodinated tyrosine derivatives. nih.gov An in vitro system for thyroxine synthesis has been described that involves the transamination of diiodotyrosine to 4-hydroxy-3,5-diiodophenylpyruvic acid, catalyzed by tyrosine transaminase. oup.com

Research into Enzyme-Mimetic Systems for this compound Transformation

The development of synthetic molecules that mimic the function of enzymes, known as enzyme mimetics or artificial enzymes, has garnered significant interest. These systems can provide insights into enzymatic mechanisms and offer potential applications in catalysis and therapeutics. Research in this area has led to the development of systems that can mimic the transformation of iodinated tyrosine derivatives.

A significant area of focus has been the development of mimics for iodothyronine deiodinases, which are selenoenzymes responsible for the activation and deactivation of thyroid hormones through the removal of iodine atoms. nih.govwikipedia.org Given that diiodotyrosine is a component of thyroid hormones, these mimics can also catalyze the deiodination of 3,5-diiodo-L-tyrosine and its derivatives. researchgate.net Many of these deiodinase mimics are selenium-based compounds. nih.govresearchgate.net The mechanism of these mimics often involves the formation of a selenium-iodine interaction, which facilitates the cleavage of the carbon-iodine bond. nih.gov

In addition to deiodination, other transformations of tyrosine and its derivatives have been mimicked. For instance, iron-based nanozymes have been developed to mimic the action of tyrosine hydroxylase. acs.orgresearchgate.net These nanozymes, which can consist of iron oxide nanoparticles functionalized with complexes like EDTA-Fe2+, can catalyze the hydroxylation of tyrosine to produce L-DOPA. acs.org The catalytic mechanism is thought to involve the generation of reactive oxygen species, such as hydroxyl radicals and singlet oxygen, at the iron center, similar to the proposed mechanism of the native enzyme. acs.org While these systems have been primarily studied for their action on L-tyrosine, the principles could potentially be adapted for the transformation of this compound. The development of metalloporphyrin-based oxidation systems also represents a broad class of biomimetic catalysts with the potential to oxidize a variety of organic substrates, including aromatic compounds like tyrosine derivatives. rsc.org

Biochemical Significance and Precursor Research of 3,5 Diiodo D Tyrosine

Study of its Role as a Precursor in Thyroglobulin Iodination Research

The formation of 3,5-diiodotyrosine is a critical intermediate step in the biosynthesis of thyroid hormones, occurring within the matrix of a large glycoprotein (B1211001) called thyroglobulin (Tg). nih.gov This process, known as organification, takes place in the follicular lumen of the thyroid gland. hmdb.ca

Enzymatic Iodination of Tyrosine Residues in Thyroglobulin

The synthesis of thyroid hormones begins with the iodination of specific tyrosine residues located within the thyroglobulin protein backbone. drugbank.comhumantechnopole.it This enzymatic process occurs sequentially. First, a single iodine atom is added to a tyrosine residue to form 3-monoiodotyrosine (MIT). nih.gov Subsequently, a second iodine atom is added to the same residue to yield 3,5-diiodotyrosine (DIT). electronicsandbooks.com

The degree of thyroglobulin iodination can influence its immunogenicity. Research has shown that the process of iodinating tyrosine residues can generate new antigenic determinants (neoantigens). peptide.com Certain peptides within thyroglobulin that are non-immunogenic in their native state can become capable of activating autoreactive T-cells after iodination, potentially contributing to the pathogenesis of autoimmune thyroiditis. peptide.com

Thyroid Peroxidase (TPO) Catalysis Research

The entire process of iodination is catalyzed by the enzyme thyroid peroxidase (TPO), which is located at the apical membrane of thyroid follicular cells. nih.govhmdb.ca TPO performs two crucial functions: the oxidation of iodide ions (I⁻) to a more reactive iodine species and the subsequent attachment of this iodine to the tyrosine residues of thyroglobulin. nih.govintegralfitnesssolutions.com The process requires hydrogen peroxide (H₂O₂) as an oxidizing agent, which is also generated at the apical membrane by dual oxidase (DUOX) enzymes. nih.govintegralfitnesssolutions.com TPO's catalytic activity is fundamental for the formation of both MIT and DIT, making it a key regulatory point in thyroid hormone synthesis. electronicsandbooks.comnih.gov

Step Description Key Enzyme Location
1. Iodide Oxidation Iodide ions (I⁻) are oxidized to a reactive iodine species.Thyroid Peroxidase (TPO)Apical membrane of follicular cell
2. Mono-iodination One iodine atom is attached to a tyrosine residue on thyroglobulin.Thyroid Peroxidase (TPO)Follicular Lumen
3. Di-iodination A second iodine atom is attached to a monoiodotyrosine (MIT) residue.Thyroid Peroxidase (TPO)Follicular Lumen

Mechanistic Studies of Thyroid Hormone Formation from Iodinated Tyrosine Units

Following the formation of DIT residues within thyroglobulin, the next critical event is the "coupling reaction," where these iodinated tyrosine units are joined to form the mature thyroid hormones, thyroxine (T4) and triiodothyronine (T3).

Elucidation of Molecular Mechanisms of Thyroxine Biosynthesis

Thyroxine (T4) is formed by the coupling of two DIT molecules. nih.gov Triiodothyronine (T3), the more potent thyroid hormone, is formed by coupling one MIT molecule with one DIT molecule. nih.gov This intramolecular reaction is also catalyzed by thyroid peroxidase (TPO) and occurs while the iodotyrosine residues are still part of the thyroglobulin polypeptide chain. nih.govnih.gov The reaction is believed to proceed via a radical mechanism, where TPO catalyzes the oxidation of the iodotyrosyl residues to generate radical intermediates that then couple. humantechnopole.itnih.gov The specific three-dimensional structure of thyroglobulin is crucial, as it positions certain tyrosine residues in close proximity, facilitating this coupling reaction at specific "hormonogenic sites". humantechnopole.it

Investigation of Three-Carbon Unit Loss during Coupling

The coupling reaction involves a unique mechanism where one DIT residue acts as the "donor" and another as the "acceptor." The donor DIT provides its iodinated phenolic ring, which is transferred to the acceptor DIT. researchgate.net In this process, the entire three-carbon alanine (B10760859) side chain (CH₂-CH-COOH) of the donor DIT is cleaved off. This side chain does not detach from the protein; instead, it remains within the thyroglobulin backbone as a dehydroalanine (B155165) residue. nih.gov The acceptor DIT retains its side chain and becomes the T4 residue within the protein. This mechanism ensures the newly formed hormone remains integrated into the thyroglobulin molecule for storage until it is released by proteolysis. researchgate.net

Molecule Role in T4 Coupling Fate of Side Chain
DIT Residue 1 Acceptor Retained in the final T4 molecule
DIT Residue 2 Donor Cleaved and converted to a dehydroalanine residue within the thyroglobulin backbone

Research into 3,5-Diiodothyronine (B1216456) (3,5-T2) as a Metabolite and its Independent Biochemical Actions

While 3,5-diiodotyrosine is a precursor to thyroid hormones, a related molecule, 3,5-diiodothyronine (3,5-T2), is an endogenous metabolite of these hormones. 3,5-T2 is formed from the deiodination (removal of iodine atoms) of T4 and T3. Over the past three decades, research has revealed that 3,5-T2 is not merely an inactive breakdown product but a bioactive compound with its own distinct biochemical effects. nih.gov

Studies, primarily in rodent models, have shown that 3,5-T2 can exert significant metabolic actions, often with a more rapid onset than T3. A primary target of 3,5-T2 appears to be the mitochondria, where it can stimulate cellular respiration and increase the resting metabolic rate. Unlike T3 and T4, whose actions are mediated primarily through nuclear thyroid hormone receptors (THRs), many of the rapid effects of 3,5-T2 are thought to be independent of these nuclear receptors.

Some of the key independent biochemical actions of 3,5-T2 that have been investigated include:

Stimulation of Energy Expenditure: Acutely increases oxygen consumption in tissues like the liver and skeletal muscle.

Hypolipidemic Effects: Administration of 3,5-T2 has been shown to reduce serum triglyceride and cholesterol levels and prevent or reverse hepatic steatosis (fatty liver) in animal models fed a high-fat diet.

Mitochondrial Biogenesis: It can rapidly influence mitochondrial activity, including increasing fatty acid oxidation.

These actions have led to research into 3,5-T2 as a potential therapeutic agent for metabolic conditions such as obesity and non-alcoholic fatty liver disease, although its effects on the hypothalamic-pituitary-thyroid axis are still under investigation.

Gene Expression Modulation Studies in Model Systems

The direct impact of 3,5-Diiodo-D-tyrosine on gene expression remains a largely unexplored area of research. However, studies on D-tyrosine, a related D-amino acid, have provided evidence that D-isomers of tyrosine derivatives can influence cellular processes by modulating gene and protein expression.

One notable area of research has been in the context of melanogenesis. Studies have shown that D-tyrosine can inhibit melanin (B1238610) synthesis in human melanoma cells. researchgate.net This effect is achieved through the inhibition of tyrosinase, a key enzyme in the melanin production pathway. The research demonstrated that peptides containing a terminal D-tyrosine were able to reduce melanin content and tyrosinase activity. researchgate.net This suggests that the D-configuration of tyrosine can lead to specific biological activities, in this case, an anti-melanogenic effect.

While these findings are not directly on this compound, they open the possibility that the addition of iodine atoms to the D-tyrosine structure could lead to novel effects on gene expression in various model systems. The iodination of the tyrosine ring is a critical factor in the biological activity of thyroid hormones and their precursors, and it is plausible that this modification on the D-isomer could confer unique regulatory properties.

Further research is required to elucidate whether this compound can directly or indirectly influence the transcription of specific genes and to identify the signaling pathways that may be involved.

Model SystemCompoundEffect on Gene/Protein ExpressionResearch FindingReference
Human Melanoma CellsD-tyrosineInhibition of tyrosinase activityReduces melanin content researchgate.net
Human Melanoma CellsPeptides with terminal D-tyrosineReduced tyrosinase activityInhibited melanogenesis researchgate.net

Research on Deiodinase Enzyme Interactions with 3,5-T2

The interaction of diiodotyrosine with deiodinase enzymes is a critical aspect of iodine homeostasis in the thyroid gland. Specifically, the enzyme iodotyrosine deiodinase, also known as iodotyrosine dehalogenase 1 (IYD), plays a crucial role in salvaging iodide from monoiodotyrosine and diiodotyrosine, which are byproducts of thyroid hormone synthesis. wikipedia.org This iodide can then be reused for the synthesis of new thyroid hormones. wikipedia.org

The key characteristics of the interaction between diiodotyrosine and iodotyrosine deiodinase are:

Substrate Specificity: Iodotyrosine deiodinase acts on iodinated single tyrosine residue molecules. wikipedia.org It does not use the double-tyrosine residue molecules of iodothyronines (like T3 and T4) as substrates. wikipedia.org

Mechanism of Action: The enzyme catalyzes the deiodination of mono- and diiodotyrosine in an NADPH-dependent reaction, with flavin mononucleotide (FMN) as a cofactor. wikipedia.org This reductive dehalogenation is a unique biochemical reaction. researchgate.net

Biological Importance: The function of iodotyrosine deiodinase is essential for maintaining adequate iodide levels within the thyroid gland for efficient thyroid hormone production. wikipedia.org

A significant gap in the current research is the lack of information regarding the stereoselectivity of iodotyrosine deiodinase. It is not definitively known whether the enzyme exhibits a preference for the L-isomer of diiodotyrosine over the D-isomer. Understanding this stereospecificity is crucial for fully comprehending the potential metabolic fate and biological role of this compound in the body. Future studies are needed to investigate whether this compound can act as a substrate or inhibitor of iodotyrosine deiodinase and if its interaction differs from that of the naturally occurring L-isomer.

EnzymeSubstrate(s)FunctionCofactor(s)Stereoselectivity for D-isomer
Iodotyrosine Deiodinase (IYD)Monoiodotyrosine, DiiodotyrosineIodide salvage from byproducts of thyroid hormone synthesisNADPH, Flavin Mononucleotide (FMN)Not documented

Future Directions and Emerging Research Avenues for 3,5 Diiodo D Tyrosine

Development of Novel Research Tools and Reagents

The structural characteristics of 3,5-Diiodo-D-tyrosine make it an ideal scaffold for the development of sophisticated research tools and reagents. The presence of two iodine atoms offers unique opportunities for radiolabeling and the creation of probes for molecular imaging and binding assays.

One promising avenue is the synthesis of fluorescent unnatural amino acids (UAAs) derived from iodinated tyrosine. Researchers have successfully synthesized a series of fluorescent UAAs by deriving them from protected diiodo-L-tyrosine using palladium-catalyzed Heck couplings with various styrene (B11656) analogs. nih.gov This approach has yielded novel amino acids with emissions spanning a broad range of wavelengths (400–800 nm), including the near-infrared (NIR) spectrum. nih.gov The application of similar synthetic strategies to this compound could generate a new class of fluorescent probes. These D-enantiomer specific probes could be invaluable for studying the interactions and localization of D-amino acid-containing peptides and proteins in biological systems with high spatial and temporal resolution.

Furthermore, the iodine atoms on the phenyl ring are amenable to radioiodination, enabling the creation of radiolabeled tracers for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The synthesis of [3,5-¹²⁵I]Diiodo-L-thyroxine has been achieved by coupling [¹²⁵I]diiodo-L-tyrosine with 4-hydroxy-3,5-diiodophenylpyruvic acid, followed by deiodination. nih.gov A similar synthetic route could be adapted to produce radiolabeled this compound and its derivatives. Such tracers would allow for the non-invasive visualization and quantification of the biodistribution and target engagement of D-tyrosine-containing molecules in living organisms.

In the realm of peptide synthesis, Fmoc-3,5-diiodo-D-tyrosine is emerging as a critical building block. chemimpex.com Its use in solid-phase peptide synthesis (SPPS) allows for the precise incorporation of this iodinated D-amino acid into peptide sequences. chemimpex.com This capability is crucial for developing peptide-based research tools, such as enzyme substrates, inhibitors, and receptor ligands, with enhanced stability and unique binding properties conferred by the D-amino acid and the iodine substituents.

Potential Research Tools Derived from this compound

Research ToolSynthetic ApproachPotential ApplicationKey Advantage
Fluorescent D-Tyrosine AnalogsPalladium-catalyzed Heck coupling with styrene derivativesLive-cell imaging, fluorescence resonance energy transfer (FRET) studiesEnantiomer-specific probing of D-amino acid roles
Radiolabeled Tracers (e.g., with ¹²³I, ¹²⁴I, ¹²⁵I)Radioiodination of D-tyrosine precursorsPET and SPECT imaging of biodistribution and target engagementNon-invasive in vivo visualization
Peptide-based ProbesIncorporation of Fmoc-3,5-diiodo-D-tyrosine via SPPSEnzyme activity assays, receptor binding studies, affinity chromatographyEnhanced stability and specific binding properties

Advanced Computational and Theoretical Studies

The application of advanced computational and theoretical methods is set to provide unprecedented insights into the molecular behavior of this compound. These in silico approaches can elucidate its interactions with biological targets, predict its physicochemical properties, and guide the rational design of novel derivatives with desired functionalities.

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of molecules and their complexes. For instance, MD simulations have been employed to study the interaction of 3,5-diiodo-L-tyrosine (DIT) as an inhibitor of the L-Type Amino Acid Transporter 1 (LAT1). researchgate.net Similar simulations focusing on the D-enantiomer could reveal the structural basis for its binding to specific receptors, enzymes, or transporters, and highlight key intermolecular interactions that govern its biological activity.

Quantum chemical calculations offer a deeper understanding of the electronic structure and reactivity of iodinated tyrosines. Density functional theory (DFT) has been used to model the iodination of tyrosine, providing insights into the reaction mechanisms at a subatomic level. oatext.com Such theoretical approaches can be applied to this compound to calculate properties like its electrostatic potential, frontier molecular orbitals, and reaction energetics. This information is crucial for predicting its reactivity, metabolic stability, and potential to engage in specific non-covalent interactions, such as halogen bonding. The study of various iodine-containing species through quantum chemical calculations provides a foundational context for these theoretical explorations. rsc.org

Furthermore, in silico screening methodologies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, can be leveraged to identify potential biological targets for this compound and to predict the activity of its analogs. These computational techniques are instrumental in modern drug discovery for identifying and optimizing lead compounds.

Computational Approaches for Studying this compound

Computational MethodResearch FocusExpected Outcome
Molecular Dynamics (MD) SimulationsInteraction with biological macromolecules (e.g., enzymes, receptors)Elucidation of binding modes, conformational changes, and interaction dynamics
Quantum Chemical Calculations (e.g., DFT)Electronic structure, reactivity, and spectroscopic propertiesPrediction of reaction mechanisms, metabolic fate, and non-covalent interactions
In Silico Screening (Docking, QSAR)Identification of potential biological targets and structure-activity relationshipsPrioritization of targets for experimental validation and design of novel derivatives

Integration into Systems Biology Approaches

The advent of "omics" technologies provides a powerful framework for understanding the biological effects of this compound at a global, systems level. By integrating data from proteomics, metabolomics, and transcriptomics, researchers can construct a comprehensive picture of the cellular pathways and networks modulated by this compound.

Proteomic studies, which analyze the entire protein complement of a cell or tissue, are particularly well-suited to unraveling the complex biological effects of iodinated compounds. For example, proteomic approaches have been successfully used to investigate the tissue-specific effects of the related compound 3,5-diiodo-L-thyronine (T2). nih.gov These studies have revealed that T2 can significantly alter the expression of numerous proteins involved in key metabolic pathways in the liver. nih.gov Similar proteomic analyses following treatment with this compound could identify novel protein targets and signaling pathways that are specifically affected by the D-enantiomer. Two-dimensional gel electrophoresis coupled with mass spectrometry is a valuable technique for identifying proteins with altered expression levels in response to treatment. researchgate.net

Metabolomic analysis, which profiles the complete set of small-molecule metabolites in a biological sample, can provide a functional readout of the physiological state of a cell or organism. By applying metabolomic techniques, researchers can investigate how this compound alters endogenous metabolic pathways. This could reveal, for instance, whether the compound is metabolized into novel bioactive molecules or if it perturbs central energy metabolism in a manner distinct from its L-isomer.

The integration of these systems-level datasets will be crucial for building comprehensive models of the biological activity of this compound, moving beyond a single-target focus to a more holistic understanding of its effects on cellular physiology.

Exploration of Unconventional Biochemical Pathways

While the metabolism of L-iodotyrosines is primarily associated with thyroid hormone synthesis and degradation, the biochemical fate and function of this compound may involve unconventional pathways that are yet to be fully characterized.

A key area of investigation is the interaction of this compound with deiodinating enzymes. The enzyme iodotyrosine deiodinase plays a crucial role in salvaging iodide from mono- and diiodotyrosine generated during the breakdown of thyroglobulin. wikipedia.orgnih.gov The substrate specificity of this and other deiodinases for the D-enantiomer of diiodotyrosine is an important question. Understanding the enzymatic dehalogenation of D-iodotyrosines could reveal novel metabolic pathways and regulatory mechanisms. nih.gov

Furthermore, there is growing evidence for the biological activity of halogenated D-amino acids in non-thyroidal contexts. A study on 3,5-dibromo-D-tyrosine, a structural analog of this compound, demonstrated significant neuroprotective effects in animal models of stroke and seizures. nih.gov This finding suggests that this compound may also possess neuromodulatory or neuroprotective properties, potentially through interactions with neurotransmitter systems or other neurological pathways. The role of tyrosine as a precursor for catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) is well-established, and future research could explore whether this compound can influence these pathways.

The exploration of these unconventional biochemical roles, from enzymatic processing to potential effects on the central nervous system, represents a significant frontier in our understanding of the biological significance of this compound.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for 3,5-Diiodo-D-tyrosine to maintain its stability in laboratory settings?

  • Answer : Store the compound at 4°C in a dry, sealed environment to prevent hygroscopic degradation or unintended iodination reactions. Use inert atmospheres (e.g., nitrogen) during handling to minimize oxidation. Safety guidelines emphasize treating it as a research-grade substance with undefined toxicity, requiring trained personnel and PPE .

Q. How is this compound synthesized, and what steps ensure high purity for biochemical applications?

  • Answer : The compound is synthesized via electrophilic iodination of L-tyrosine using iodine monochloride (ICl) under controlled pH (8–9). Critical purification steps include recrystallization from aqueous ethanol and HPLC validation to confirm >99% purity. Trace iodine residues must be removed via ion-exchange chromatography .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (432.98 g/mol) and NMR (¹H/¹³C) to validate iodination at the 3,5 positions. FT-IR can detect functional groups (e.g., phenolic -OH at ~3300 cm⁻¹). Cross-reference with NIST-standardized spectral libraries for accuracy .

Advanced Research Questions

Q. How can researchers optimize iodination efficiency when incorporating this compound into peptide synthesis for thyroid hormone analog studies?

  • Answer : Use Fmoc-protected derivatives (e.g., Fmoc-Tyr(3,5-DiI)-OH) to prevent side reactions during solid-phase synthesis. Monitor coupling efficiency via Kaiser tests and optimize reaction times (≥2 hours) in DMF with HOBt/DIC activation. Post-synthesis, validate iodine retention via MALDI-TOF .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound in thyroid peroxidase (TPO) assays?

  • Answer : Discrepancies may arise from TPO isoform variability or iodine availability. Standardize assays using recombinant human TPO and control iodide concentrations (10–100 µM). Include negative controls with monoiodotyrosine to isolate diiodination-specific effects .

Q. How do solvent polarity and pH influence the solubility of this compound, and what formulations enhance its bioavailability in cellular uptake studies?

  • Answer :

SolventSolubility (mg/mL)Optimal pH Range
DMSO25–306.5–7.5
PBS<17.4
Ethanol10–155.0–6.0
Use DMSO stocks (<10 mM) diluted in culture media with <0.1% final solvent. For in vivo studies, employ cyclodextrin-based nanoencapsulation to improve aqueous dispersion .

Q. What computational models are available to predict the interaction of this compound with iodine transporters (e.g., NIS) in thyroid cells?

  • Answer : Molecular docking simulations (AutoDock Vina) using NIS crystal structures (PDB: 5Y6Z) can model binding affinities. Validate predictions with competitive uptake assays using ¹²⁵I-labeled tyrosine analogs. Adjust parameters for membrane potential and sodium gradient effects .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate iodination efficiency across multiple techniques (e.g., HPLC, radio-TLC) to resolve discrepancies between batch syntheses .
  • Ecological Impact Mitigation : Treat waste with activated charcoal to adsorb residual iodine before disposal, as ecotoxicity data remain undefined .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.